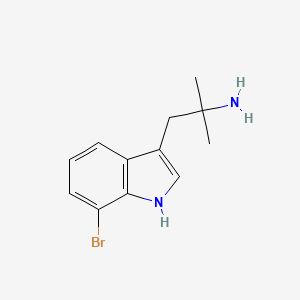

1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

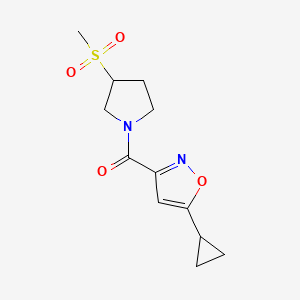

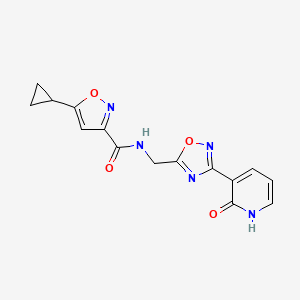

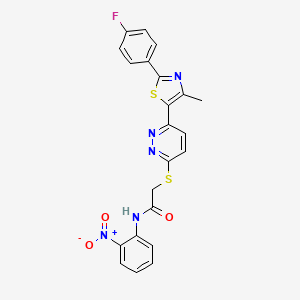

The compound “1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine” is likely to be a derivative of indole, which is a heterocyclic compound . The indole structure is present in many important molecules in biology, including tryptophan and its derivatives .

Molecular Structure Analysis

The molecular structure of this compound would likely include an indole ring (a fused benzene and pyrrole ring), with a bromine atom at the 7th position and a 2-methylpropan-2-amine group attached at the 1st position .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Indole compounds can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and position of polar and nonpolar groups .Scientific Research Applications

Synthesis and Structural Transformations

- Amine-induced rearrangements of bromo-indole-propanone derivatives can produce a variety of chemical compounds, including β-substituted tryptamines and α-substituted indole-3-acetic acids, via a proposed pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).

- Synthesis of gramine derivatives from methyl-indolyl ketones involves Diels-Alder cycloaddition and Mannich reaction, contributing to the structural diversity of indole-based compounds (Kukuljan, Kranjc, & Perdih, 2016).

Reaction Mechanisms and Catalysis

- Iron(II) bromide-catalyzed intramolecular C–H bond amination of aryl azides, which involves a tandem reaction process, is an example of how specific catalysts can influence the formation of indole derivatives (Ren, Shen, Wan, & Fang, 2015).

- Palladium catalysis can be employed for the formation of indoles from o-bromo(propa-1,2-dien-1-yl)arenes, showcasing the versatility of metal-catalyzed reactions in indole chemistry (Masters, Wallesch, & Bräse, 2011).

Medicinal Chemistry Applications

- Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating the therapeutic potential of indole-based amines (Lifchits & Charette, 2008).

Structural Analysis and Characterization

- NMR spectroscopy has been used for the characterization of novel psychoactive substances, including indole derivatives, highlighting the importance of analytical techniques in understanding the structural properties of these compounds (Chapman, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(7-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-9(8)4-3-5-10(11)13/h3-5,7,15H,6,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBWHARJKPPORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=CC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)